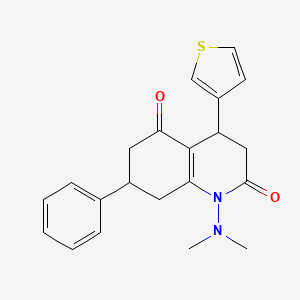

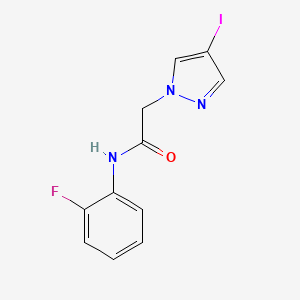

![molecular formula C15H19F3N2O2 B11070363 2-(4-methylpiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11070363.png)

2-(4-methylpiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- TPPU is a potent inhibitor of soluble epoxide hydrolase (sEH). Researchers widely use it to modulate inflammation and protect against hypertension, neuropathic pain, and neurodegeneration.

- Its chemical structure consists of a piperidine ring (4-methylpiperidine) linked to an acetamide group, with a trifluoromethoxyphenyl substituent.

- TPPU’s biological activity stems from its ability to inhibit sEH, an enzyme involved in the metabolism of epoxy fatty acids.

Preparation Methods

Synthetic Routes: TPPU can be synthesized through various routes. One common method involves reacting 4-(trifluoromethoxy)aniline with 2-(4-methylpiperidin-1-yl)acetyl chloride.

Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.

Industrial Production: While TPPU is mainly used in research, its industrial-scale production would involve optimizing the synthetic process for efficiency and yield.

Chemical Reactions Analysis

Reactivity: TPPU undergoes several reactions, including hydroxylation and amide hydrolysis.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: TPPU serves as a valuable tool for studying lipid metabolism and epoxy fatty acids.

Biology: Researchers explore its effects on inflammation, cardiovascular health, and neuroprotection.

Medicine: TPPU’s potential therapeutic applications include hypertension management and pain relief.

Industry: Although not directly used in industry, understanding its metabolism informs drug development.

Mechanism of Action

- TPPU inhibits sEH, preventing the breakdown of epoxy fatty acids.

- By maintaining higher levels of these bioactive lipids, TPPU modulates inflammation and vascular function.

Comparison with Similar Compounds

Similar Compounds: Other sEH inhibitors include

Uniqueness: TPPU’s potency, selectivity, and metabolic stability distinguish it from similar compounds.

Properties

Molecular Formula |

C15H19F3N2O2 |

|---|---|

Molecular Weight |

316.32 g/mol |

IUPAC Name |

2-(4-methylpiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C15H19F3N2O2/c1-11-6-8-20(9-7-11)10-14(21)19-12-2-4-13(5-3-12)22-15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21) |

InChI Key |

JUENIQIGLMTSBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

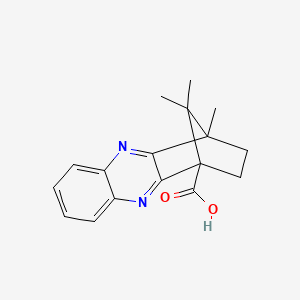

![1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B11070295.png)

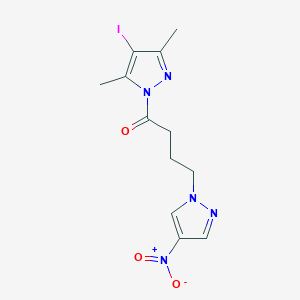

![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11070300.png)

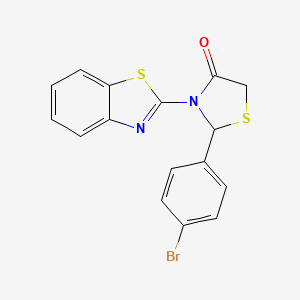

![2,2'-sulfanediylbis{N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide}](/img/structure/B11070303.png)

![Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11070310.png)

![4-(dimethylamino)-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide](/img/structure/B11070320.png)

![14,14-dimethyl-4-pyridin-4-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11070334.png)

![N-(4-methoxybenzyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11070357.png)

![2-[(cyclopentylcarbonyl)amino]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B11070370.png)

![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B11070374.png)